molecular formula C11H9BrN2O2 B1419919 methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 944941-49-5

methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B1419919
CAS No.: 944941-49-5
M. Wt: 281.1 g/mol
InChI Key: WDFHIQDPKMOKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, a phenyl group, and a methyl ester group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the reaction of 4-bromoacetophenone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole derivative . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as one-pot multicomponent reactions. These methods are advantageous due to their efficiency and ability to produce high yields with minimal purification steps .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ester group allows for versatile functionalization and diverse applications in various fields .

Properties

IUPAC Name

methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)10-8(12)9(13-14-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFHIQDPKMOKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.